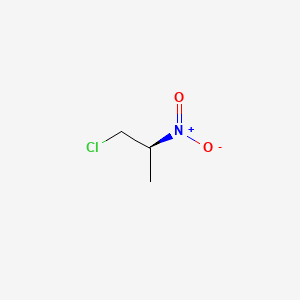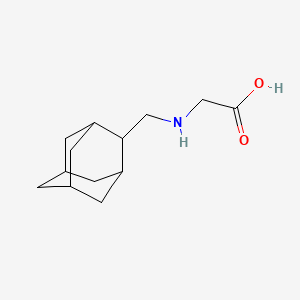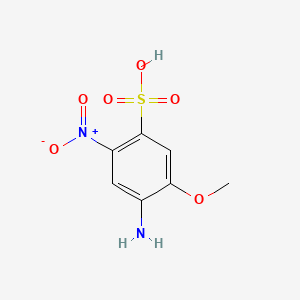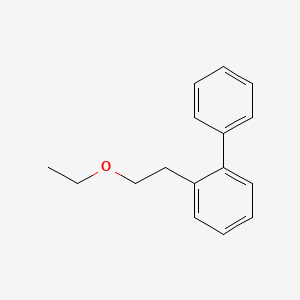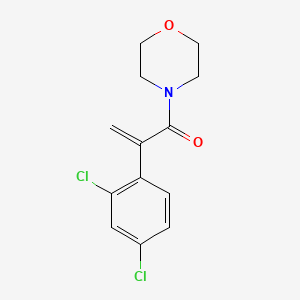
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine is a synthetic compound known for its antiviral properties. It is an acyclic nucleoside analog that has shown potent activity against viruses of the herpes family, including cytomegalovirus. The compound’s structure includes a guanine base linked to a modified sugar moiety, which contributes to its unique biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a protected glycerol derivative with a guanine derivative. The key steps include:
Protection of Glycerol: Glycerol is protected using benzyl groups to form 1,3-di-O-benzylglycerol.
Condensation Reaction: The protected glycerol is then condensed with N2,9-diacetylguanine in the presence of a base to form the intermediate.
Deprotection: The benzyl groups are removed under hydrogenation conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar steps but optimized for large-scale production. This includes the use of continuous flow reactors for the condensation and deprotection steps, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the guanine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted guanine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its antiviral properties, particularly against herpesviruses.
Medicine: Explored as a potential therapeutic agent for treating viral infections.
Industry: Used in the development of antiviral drugs and as a reference standard in analytical chemistry.
Wirkmechanismus
The primary mechanism of action of 9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine involves the inhibition of viral DNA replication. The compound is phosphorylated by viral kinases to its active triphosphate form, which then selectively inhibits viral DNA polymerase. This prevents the elongation of the viral DNA chain, thereby halting viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: Another guanine nucleoside analog with antiviral properties.
Ganciclovir: Similar structure but with a different sugar moiety, also used as an antiviral agent.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Uniqueness
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine is unique due to its modified sugar moiety, which enhances its antiviral activity and selectivity. Unlike acyclovir and ganciclovir, it has a sulfinyl group that contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
97151-31-0 |
|---|---|
Molekularformel |
C9H13N5O4S |
Molekulargewicht |
287.30 g/mol |
IUPAC-Name |
2-amino-9-(1,3-dihydroxypropan-2-ylsulfinylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4S/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-19(18)5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) |
InChI-Schlüssel |
YAFNHXYCOGVSIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1CS(=O)C(CO)CO)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


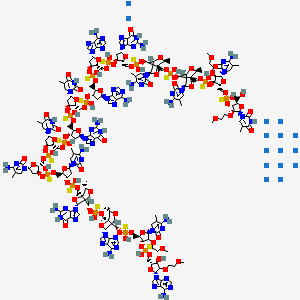
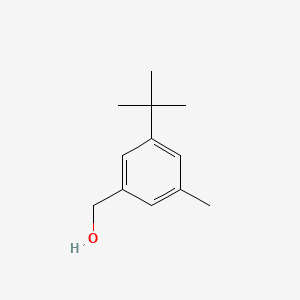
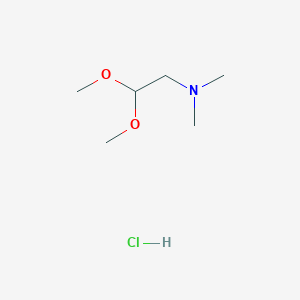
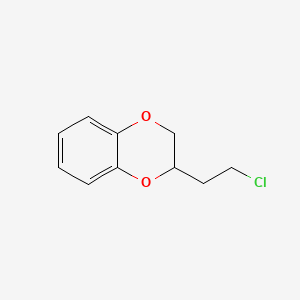
![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)

